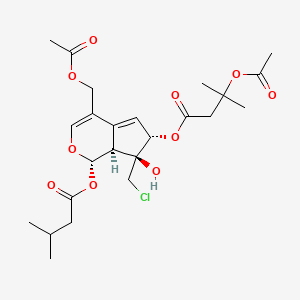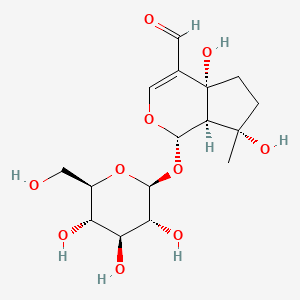
Valeriandoid B
Descripción general
Descripción
Valeriandoid B is a natural iridoid compound found in several plants . It is sourced from the herbs of Valeriana jatamansi . The compound has a molecular formula of C24H33ClO10 and a molecular weight of 516.97 g/mol .
Molecular Structure Analysis
The molecular structure of Valeriandoid B is characterized by a molecular formula of C24H33ClO10 . The exact mass is 516.176208 .
Physical And Chemical Properties Analysis
Valeriandoid B is a powder . It has a molecular weight of 516.97 g/mol . The compound is slightly soluble .
Aplicaciones Científicas De Investigación
Sedative and Hypnotic Effects
Valeriandoid B contributes to the sedative and hypnotic effects of Valeriana species. These effects are beneficial for treating insomnia and promoting sleep quality . The compound interacts with the GABA neurotransmitter system, which plays a key role in inducing sleep and relaxation .
Anxiolytic Properties
Research suggests that Valeriandoid B has anxiolytic properties, making it useful for reducing anxiety . This application is particularly relevant in the context of traditional medicine, where Valeriana extracts have been used to calm the mind and relieve symptoms of anxiety .
Antispasmodic and Analgesic Activities
Valeriandoid B exhibits antispasmodic and analgesic activities, which can alleviate muscle spasms and pain . This makes it a potential candidate for developing treatments for conditions associated with muscle tension and pain .
Neuroprotective Effects
The neuroprotective effects of Valeriandoid B are significant for neurological health . It may offer protection against neurodegenerative diseases and improve cognitive functions by safeguarding neuronal cells from damage .
Anti-inflammatory and Immunomodulatory Effects
Valeriandoid B has shown potential in modulating the immune response and exhibiting anti-inflammatory effects. These properties are crucial for treating various inflammatory diseases and regulating immune system activity .
Cardiovascular System Benefits
The cardiovascular benefits of Valeriandoid B include improving heart health and circulation . It may contribute to the treatment of cardiovascular diseases by enhancing heart function and vascular health .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that the compound is an iridoid, a class of secondary metabolites present in a wide variety of plants and are known for their diverse pharmacological activities .
Biochemical Pathways
Iridoids, the class of compounds to which Valeriandoid B belongs, are known to have a wide range of biological activities, including anti-inflammatory, hepatoprotective, anti-tumor, and antimicrobial effects
Result of Action
As an iridoid, it may share some of the known effects of this class of compounds, such as anti-inflammatory and antimicrobial activities . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Valeriandoid B is currently unknown . Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. Future research will need to investigate these factors to optimize the use of Valeriandoid B.
Propiedades
IUPAC Name |
[(1S,6S,7S,7aS)-4-(acetyloxymethyl)-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-acetyloxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClO10/c1-13(2)7-19(28)34-22-21-17(16(11-32-22)10-31-14(3)26)8-18(24(21,30)12-25)33-20(29)9-23(5,6)35-15(4)27/h8,11,13,18,21-22,30H,7,9-10,12H2,1-6H3/t18-,21+,22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWTVFWINSHGLS-STCFVSJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(=CC(C2(CCl)O)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2C(=C[C@@H]([C@@]2(CCl)O)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valeriandoid B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1162130.png)
